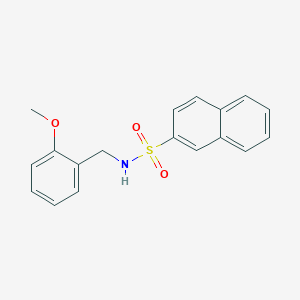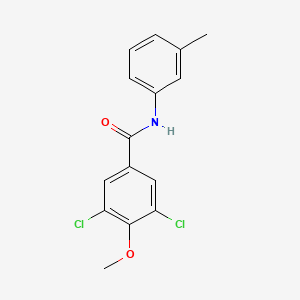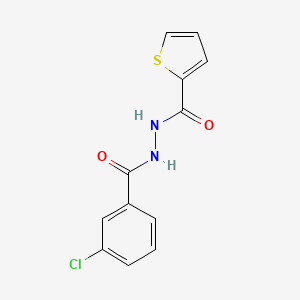
N-(2-methoxybenzyl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-naphthalenesulfonamide, also known as MNS or NSC 39813, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, the focus of
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-2-naphthalenesulfonamide involves its binding to hydrophobic cavities of proteins. This binding induces a conformational change in the protein, which can be detected by its fluorescence properties. The binding affinity of this compound to proteins is dependent on the size and shape of the hydrophobic cavity, as well as the polarity of the surrounding environment.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not affect the viability of cells at concentrations used in scientific research. However, it is important to note that this compound can interfere with protein function by inducing conformational changes. This effect can be both advantageous and disadvantageous depending on the experimental design.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxybenzyl)-2-naphthalenesulfonamide in lab experiments is its high selectivity for hydrophobic cavities of proteins. This property allows for the detection of conformational changes in specific proteins of interest. Additionally, this compound has a high quantum yield and is photostable, making it suitable for long-term imaging experiments.
One of the limitations of using this compound in lab experiments is its potential to interfere with protein function. This effect can be minimized by using low concentrations of this compound and by validating the results with other techniques. Additionally, this compound has limited solubility in aqueous solutions, which can be overcome by using organic solvents or by modifying the structure of the compound.
Direcciones Futuras
For the use of N-(2-methoxybenzyl)-2-naphthalenesulfonamide include the development of biosensors, combination with other techniques, and the development of analogs with improved properties.
Métodos De Síntesis
The synthesis of N-(2-methoxybenzyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 2-methoxybenzylamine in the presence of a suitable base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2-naphthalenesulfonamide has potential applications in scientific research as a fluorescent probe for the detection of protein conformational changes. It has been shown to bind selectively to the hydrophobic cavities of proteins, which can induce a conformational change. This property of this compound can be used to study protein-protein interactions, protein folding, and protein stability. Additionally, this compound can be used as a tool to study the structural dynamics of proteins using techniques such as fluorescence resonance energy transfer (FRET) and fluorescence correlation spectroscopy (FCS).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-22-18-9-5-4-8-16(18)13-19-23(20,21)17-11-10-14-6-2-3-7-15(14)12-17/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRIMXLEQWQJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5737077.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5737078.png)
![4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)

![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)




![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5737136.png)
![2-adamantyl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B5737139.png)

![2-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5737167.png)

